

Ralinepag: A Selective Prostacyclin (IP) Receptor Agonist for Pulmonary Arterial Hypertension

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Compound of Interest

Compound Name: **Ralinepag**

Cat. No.: **B604915**

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralinepag is a potent, selective, and orally bioavailable non-prostanoid agonist of the prostacyclin (IP) receptor, under investigation for the treatment of pulmonary arterial hypertension (PAH).^{[1][2]} PAH is a progressive and life-threatening disease characterized by elevated pulmonary vascular resistance (PVR) leading to right heart failure.^[3] **Ralinepag** mimics the action of endogenous prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, by activating the IP receptor and stimulating downstream signaling pathways.^[1] This technical guide provides a comprehensive overview of **ralinepag**, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Prostacyclin and its analogues are established therapies for PAH, but their use can be limited by short half-lives, inconvenient routes of administration, and side effects.^[3] **Ralinepag** represents a next-generation oral therapy that offers the potential for improved tolerability and sustained efficacy due to its high selectivity for the IP receptor and favorable pharmacokinetic

profile. This document will delve into the core scientific and clinical aspects of **ralinepag**, providing a technical resource for professionals in the field.

Chemical and Physical Properties

Ralinepag, with the chemical formula C23H26CINO5, is a small molecule drug.

Table 1: Chemical and Physical Properties of **Ralinepag**

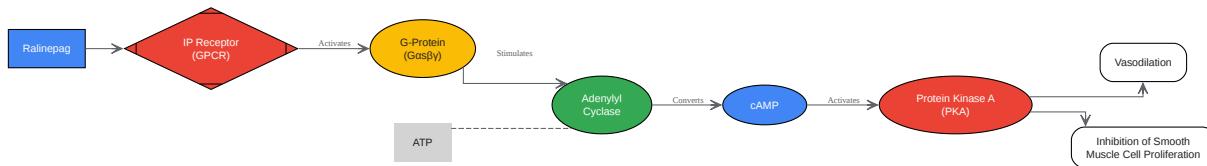
Property	Value	Reference
Chemical Name	2-{{(1r,4r)-4-(((4-chlorophenyl) (phenyl)carbamoyloxy)methyl) cyclohexyl]methoxy} acetic acid	
Molecular Formula	C23H26CINO5	
Molecular Weight	431.91 g/mol	
CAS Number	1187856-49-0	

Mechanism of Action and Signaling Pathway

Ralinepag is a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of **ralinepag** to the IP receptor initiates a signaling cascade that is central to its therapeutic effects in PAH.

IP Receptor Signaling Pathway

The primary signaling pathway activated by the IP receptor involves the coupling to the Gs alpha subunit (G_αs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of smooth muscle cell proliferation.



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Caption: **Ralinepag**-activated IP receptor signaling cascade.

Preclinical Pharmacology

Receptor Binding and Selectivity

Ralinepag demonstrates high affinity and selectivity for the human IP receptor. Radioligand binding assays have shown that **ralinepag** has a 42- to 2900-fold selectivity for the IP receptor compared to other prostanoid family receptors.

Table 2: Preclinical Receptor Binding and Functional Potency

Parameter	Ralinepag	MRE-269 (Selexipag metabolite)	Reference
cAMP EC50 (nM)	24	184	
IC50 for ADP-stimulated platelet aggregation (nM)	40	288	

In Vivo Efficacy in PAH Models

The efficacy of **ralinepag** has been evaluated in the monocrotaline (MCT)-induced rat model of PAH. In this model, **ralinepag** demonstrated both preventative and therapeutic effects,

inhibiting the increase in pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.

Table 3: Pharmacokinetics of **Ralinepag** in Rats (10.0 mg/kg dose)

Parameter	Value	Reference
t _{1/2} (hr)	5.45	
C _{max} (μg/mL)	3.70	
t _{max} (hr)	1.50	
AUC _{0-inf} (hr·μg/mL)	14.6	
Oral Bioavailability (%)	57.4	

Clinical Development

Ralinepag has undergone Phase I, II, and III clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with PAH.

Phase I Studies in Healthy Volunteers

Phase I studies in healthy volunteers evaluated single and multiple ascending doses of an immediate-release (IR) oral formulation of **ralinepag**. These studies established a favorable pharmacokinetic profile, with a terminal elimination half-life of 20.5–26.4 hours, supporting the potential for once or twice-daily dosing. An extended-release (XR) formulation was later developed to optimize for once-daily administration, showing a reduced maximum concentration (C_{max}) and delayed time to maximum concentration (T_{max}) compared to the IR formulation, which may improve tolerability.

Table 4: Pharmacokinetics of **Ralinepag** XR vs. Selexipag Active Metabolite (MRE-269) in Healthy Volunteers

Parameter	Ralinepag XR	MRE-269	Reference
Half-life (hours)	19-23	9-10	

Phase II Study in PAH Patients

A Phase II randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of immediate-release **ralinepag** in 61 patients with symptomatic PAH who were on mono or dual background therapy. The primary endpoint was the change in PVR from baseline to week 22.

Table 5: Key Efficacy Results from the Phase II Study of **Ralinepag** in PAH

Endpoint	Ralinepag (n=40)	Placebo (n=21)	p-value	Reference
Change in PVR (dyn·s·cm ⁻⁵)	-163.9	+0.7	0.02	
% Change in PVR	-29.8% (vs. placebo)	-	0.03	
Change in 6MWD (m)	+36.2	+29.4	0.90	

The most common adverse events reported were consistent with the known side effects of prostacyclin therapies, including headache, nausea, and jaw pain.

Phase III and Long-Term Extension Studies

The ADVANCE OUTCOMES study, a Phase III trial, was designed to assess the efficacy and safety of **ralinepag** in improving treatment outcomes in PAH patients. An open-label extension study (ADVANCE EXTENSION) is also ongoing to evaluate the long-term safety and efficacy of **ralinepag**.

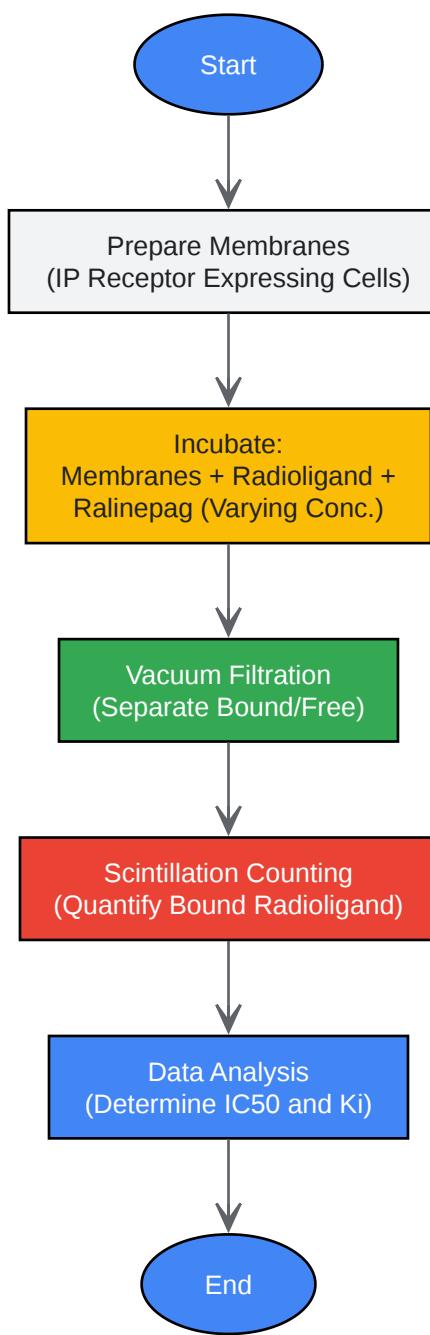
Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity and selectivity of **ralinepag** for the IP receptor.

Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human IP receptor or other prostanoid receptors.
- Assay Conditions: The assay is typically performed in a 96-well plate format.
- Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost) and varying concentrations of **ralinepag** or a competitor compound.
- Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The concentration of **ralinepag** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.



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Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

Objective: To measure the functional potency of **ralinepag** in stimulating cAMP production.

Methodology:

- Cell Culture: Human pulmonary artery smooth muscle cells (PASMCs) or other suitable cell lines expressing the IP receptor are cultured.
- Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with varying concentrations of **ralinepag**.
- Lysis: Cells are lysed to release intracellular cAMP.
- Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
- Data Analysis: A dose-response curve is generated, and the concentration of **ralinepag** that produces 50% of the maximal response (EC50) is calculated.

Monocrotaline (MCT)-Induced PAH in Rats

Objective: To evaluate the *in vivo* efficacy of **ralinepag** in a preclinical model of PAH.

Methodology:

- Induction of PAH: Male Sprague-Dawley rats are administered a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) to induce PAH.
- Treatment: **Ralinepag** or vehicle is administered orally, typically starting on the day of MCT injection (prophylactic model) or after the establishment of PAH (therapeutic model), for a specified duration (e.g., 20 days).
- Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
- Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.
- Histological Analysis: Lung tissue is collected for histological analysis to assess the degree of pulmonary vascular remodeling.

Conclusion

Ralinepag is a promising, next-generation, oral, selective IP receptor agonist with a well-defined mechanism of action and a favorable pharmacokinetic and pharmacodynamic profile. Preclinical studies have demonstrated its efficacy in a relevant animal model of PAH, and clinical trials have shown significant improvements in hemodynamic parameters in patients with PAH. Its potential for once-daily dosing and improved tolerability may offer a significant advancement in the management of this debilitating disease. Further results from ongoing long-term clinical trials will be crucial in fully establishing the clinical utility of **ralinepag** in the treatment of pulmonary arterial hypertension.

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